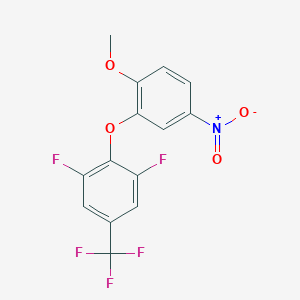
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Fluorination: Introduction of fluorine atoms.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. These methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms and other groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: May include carboxylic acids or aldehydes.
Reduction Products: May include amines.
Substitution Products: May include various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)benzene
Propiedades
Fórmula molecular |
C14H8F5NO4 |
|---|---|
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-methoxy-5-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-11-3-2-8(20(21)22)6-12(11)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
Clave InChI |
BUUVASYCQSAJSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




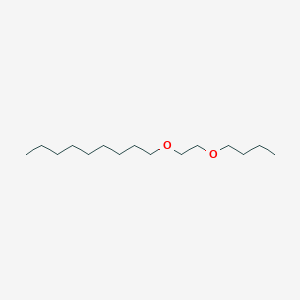


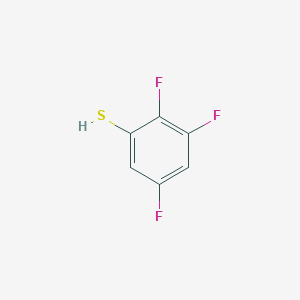

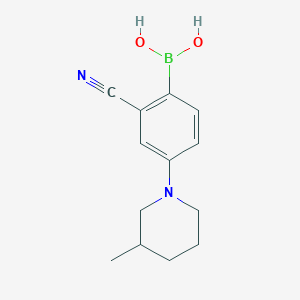
![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
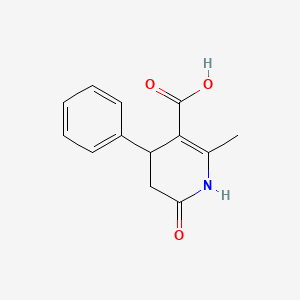
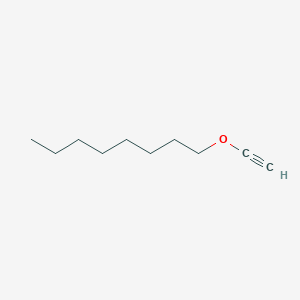
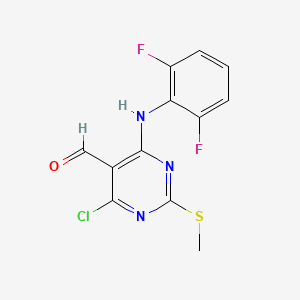

![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)
